(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine
Description
(1R,2R)-2-Fluoro-N-heptylcyclohexan-1-amine (CAS: 1848892-75-0) is a chiral cyclohexane derivative featuring a fluorine atom at the C2 position and a heptyl chain attached to the amine group at C1. Its molecular formula is C₁₃H₂₅FN, with a molecular weight of 214.35 g/mol . The stereochemistry of the compound is critical for its biological and chemical interactions, as the (1R,2R) configuration imparts distinct spatial and electronic properties.
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26FN/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13,15H,2-11H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFIGYSTEPWVRQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclohexanone.
Reductive Amination: The fluorinated cyclohexanone is then subjected to reductive amination with heptylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The heptyl group can modulate the compound’s lipophilicity and membrane permeability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1R,2R)-2-fluoro-N-heptylcyclohexan-1-amine with structurally analogous cyclohexanamine derivatives, focusing on substituent effects, synthesis scalability, and functional applications.
Structural Analogs
Physicochemical Comparisons
- Solubility : The hydrochloride salt of (1R,2R)-2-fluorocyclohexan-1-amine (CAS: 1820580-16-2) is hygroscopic, requiring storage at controlled humidity . In contrast, the free base form of the heptyl derivative likely exhibits lipophilicity due to the long alkyl chain.
- Crystallography : (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine forms orthorhombic crystals (space group P2₁2₁2₁) with weak N–H⋯N hydrogen bonds, influencing its stability and reactivity .
Key Research Findings
Stereochemical Impact : The (1R,2R) configuration in cyclohexanamines enhances enantioselectivity in catalytic systems, as seen in SHELXL-refined crystal structures .
Fluorine Substitution: Fluorine at C2 increases electronegativity and metabolic stability compared to non-halogenated analogs, as observed in antimicrobial derivatives .
Scalability Challenges : While dibenzyl and dimethyl derivatives are synthesized at scale , the heptyl analog may require tailored optimization due to steric hindrance from the long alkyl chain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
